molecular formula C12F10O B155932 Pentafluorophenyl ether CAS No. 1800-30-2

Pentafluorophenyl ether

Cat. No. B155932
CAS RN: 1800-30-2
M. Wt: 350.11 g/mol
InChI Key: QJHMHZVVRVXKOY-UHFFFAOYSA-N
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Description

Pentafluorophenyl ether is a compound characterized by the presence of a pentafluorophenyl group attached to an oxygen atom, which can further link to various other aromatic or aliphatic groups. This moiety is known for its high reactivity and ability to participate in a variety of chemical reactions, often leading to the formation of complex polyfluorinated structures with unique properties .

Synthesis Analysis

The synthesis of pentafluorophenyl ether derivatives can be achieved through the use of trimethylsilyl ethers as transfer agents. These reactions can lead to the formation of polysubstituted polyfluorodiphenyl ethers, with the specific substitution pattern depending on the nature of the electrophile, stoichiometry, and reaction conditions . Pentafluorophenylammonium salts, such as pentafluorophenylammonium triflate, have also been used as catalysts to promote C-acylation reactions, leading to the formation of various beta-diketones and beta-keto (thio)esters .

Molecular Structure Analysis

The molecular structure of pentafluorophenyl ether derivatives has been studied using X-ray structural investigations. These studies have revealed detailed insights into the arrangement of atoms within the molecules and the impact of different substituents on the overall molecular geometry .

Chemical Reactions Analysis

Pentafluorophenyl ethers undergo a variety of chemical reactions, including internal Diels-Alder reactions, which can lead to the formation of complex heterocyclic compounds 10. These reactions are often influenced by the reaction conditions, such as temperature and the presence of catalysts, and can result in the formation of various isomers and rearrangement products 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl ethers are largely determined by the presence of the highly electronegative fluorine atoms. These compounds exhibit unique reactivity patterns and have the potential to form stable heterocyclic structures. The introduction of additional functional groups can further modify their properties, making them suitable for a range of applications in organic synthesis and material science 10.

Scientific Research Applications

  • Gas Chromatography Derivatives : Pentafluorophenyl groups substituted into silyl ethers of sterols create stable and volatile derivatives useful for gas chromatography of sterols. They exhibit higher sensitivity to electron capture detection and greater thermal stability compared to other groups (Morgan & Poole, 1974).

  • Reduction of α,β-Unsaturated Carbonyl Compounds : Pentafluorophenol effectively acts as a proton source for sodium borohydride reductions, enabling regioselective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. This highlights its utility in organic synthesis (Fuller, Williamson, & Singaram, 1994).

  • Lewis Acid Catalyst : Tris(pentafluorophenyl)boron is identified as an efficient, air stable, and water-tolerant Lewis acid catalyst for various chemical reactions. Its versatility in catalyzing aldol-type and Michael reactions, among others, is particularly notable (Ishihara, Hanaki, Funahashi, Miyata, & Yamamoto, 1995).

  • Synthesis of Hyperbranched Polyfluorinated Polymers : The synthesis of a hyperbranched polyfluorinated benzyl ether polymer using pentafluorophenyl groups demonstrates its application in creating advanced materials with potential applications in various industries (Mueller, Kowalewski, & Wooley, 1998).

  • Chemoselective Tritylation of Alcohols : Tris(pentafluorophenyl)borane acts as a catalyst for the efficient chemoselective tritylation of alcohols, showcasing its utility in selective organic transformations (Raji Reddy, Rajesh, Balaji, & Chethan, 2008).

Future Directions

Perfluoroaryl reagents, which include pentafluorophenyl ether, have been identified as powerful tools for peptide and protein modification . They have found applications in peptide synthesis, tagging, cyclisation, stapling, and protein bioconjugation . Future applications of these reagents in biological chemistry are being explored .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHMHZVVRVXKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348180
Record name pentafluorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl ether

CAS RN

1800-30-2
Record name pentafluorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
WJ Pummer, LA Wall - Journal of Research of the National Bureau …, 1964 - ncbi.nlm.nih.gov
… However, in the spectrum of fraction II, the relative intensity of the free hydroxyl group was very much less than that of the broad pentafluorophenyl ether band at 1170 cm −1 , indicating …
Number of citations: 10 www.ncbi.nlm.nih.gov
WJ Pummer, LA Wall - Journal of Research of the National Bureau …, 1966 - ncbi.nlm.nih.gov
… In line with the above results, 1,2-difluorovinyl pentafluorophenyl ether failed to yield any polymer with azobis(isobutyronitrile) (ABIN). Thermally (at 110 C), it appears that only the dimer …
Number of citations: 6 www.ncbi.nlm.nih.gov
WJ Pummer, LA Wall - Polymer Engineering & Science, 1963 - Wiley Online Library
… 2,3,4,5,6-Pentafluorophenyl Ether (IX). Distillation of a … 1,1,2,2-Tetrafluoroethyl 2,3,4,5,6-pentafluorophenyl ether (IN: bp 127-128"C, n,;& 1.3701. …
J Nikokavouras - 1965 - search.proquest.com
The work described in this thesis was initially concerned with the preparation of fluorine-containing polyethers, and particularly with polyethers containing the perfluorinated benzene …
Number of citations: 0 search.proquest.com
AH Haines, KC Symes - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Reaction of the alkoxide of compound (3) with its 6-O-pentafluorophenyl ether (4) links the two sugar residues through the aryl nucleus. Arylation of 1,2-O-isopropylidene-aD-…
Number of citations: 4 pubs.rsc.org
AS Batsanov, GM Brooke, A Kenwright… - Journal of fluorine …, 2002 - Elsevier
… The intermediacy of the alternative type of Diels–Alder adduct 7 from the pentafluorophenyl ether 1 via 2 (RF) was first proposed in 1974 to account for the formation of the …
Number of citations: 2 www.sciencedirect.com
M Matić, N Bebek, B Denegri, O Kronja - Croatica Chemica Acta, 2016 - hrcak.srce.hr
The leaving group ability (nucleofugality) of the pentafluorophenolate anion has been determined from first order solvolytic rate constants (k) of X, Y-substituted benzhydryl …
Number of citations: 12 hrcak.srce.hr
VM Cayón, MF Erben, RM Romano… - Physical Chemistry …, 2023 - pubs.rsc.org
… Its photo-evolution, in which one of its photo-channels leads to the extrusion of CO and the formation of trifluoromethyl pentafluorophenyl ether, C 6 F 5 OCF 3 , accompany the results. …
Number of citations: 5 pubs.rsc.org
Y Liu, Z Yao, Z Mei, H Wei, B Yuan, W Zhang - Langmuir, 2023 - ACS Publications
… (51) The fluorine-containing monomer 4-vinylbenzyl pentafluorophenyl ether (VBFP) was prepared according to the reported procedure. (17) 2,2′-Azo-bis-isobutyronitrile (AIBN, >99%…
Number of citations: 1 pubs.acs.org
S Ingemann, NMM Nibbering, SA Sullivan… - Journal of the …, 1982 - ACS Publications
… The trideuteriomethyl pentafluorophenyl ether (about 99% D3) and ethyl pentafluorophenyl ether were prepared by a Williamson ether synthesis carried out under mild conditions such …
Number of citations: 101 pubs.acs.org

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